molecular formula C14H19Cl2N3O B6172899 1-(4-chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride CAS No. 2648949-06-6

1-(4-chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride

Cat. No.: B6172899
CAS No.: 2648949-06-6
M. Wt: 316.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl group, and an imidazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorophenylamine with a suitable carbonyl compound to form an intermediate imidazolidinone derivative. This intermediate is then reacted with piperidin-4-ylamine under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a ligand in biological studies to understand receptor interactions.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride exerts its effects involves binding to specific molecular targets. The compound may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)piperazine: A related compound with potential psychoactive properties.

  • 4-Chloroacetophenone: Another chlorophenyl derivative with different chemical properties.

Uniqueness: 1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride is unique due to its specific structural features, which differentiate it from other similar compounds

Properties

CAS No.

2648949-06-6

Molecular Formula

C14H19Cl2N3O

Molecular Weight

316.2

Purity

95

Origin of Product

United States

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